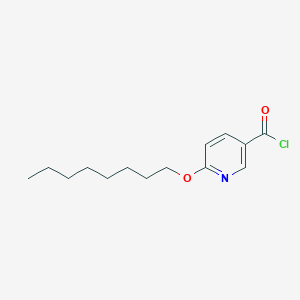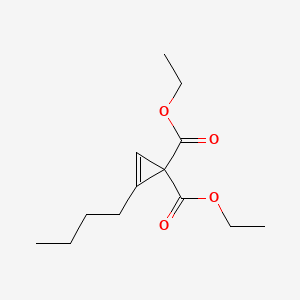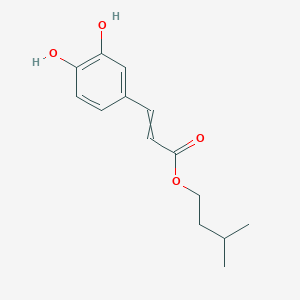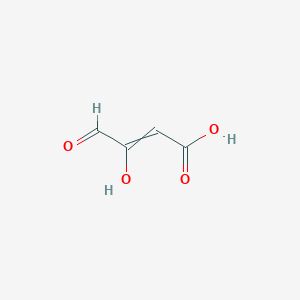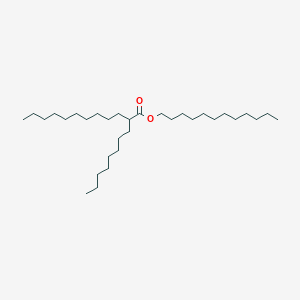
Dodecyl 2-octyldodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-octyldodecanoate: is an ester compound with the molecular formula C32H64O2 . It is known for its unique chemical structure, which includes a long aliphatic chain. This compound is often used in various industrial applications due to its stability and desirable physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Dodecyl 2-octyldodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-octyldodecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: : In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: : Dodecyl 2-octyldodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanol and 2-octyldodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products
Hydrolysis: Dodecanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Chemistry: : Dodecyl 2-octyldodecanoate is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology: : In biological research, this compound is used in the preparation of lipid-based delivery systems. These systems are used to encapsulate and deliver bioactive compounds to specific targets within the body .
Medicine: : this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable emulsions make it a promising candidate for delivering hydrophobic drugs .
Industry: : In the industrial sector, this compound is used as a lubricant and plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications .
Mécanisme D'action
The mechanism of action of dodecyl 2-octyldodecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and enhancing the delivery of encapsulated compounds. This integration is facilitated by the hydrophobic interactions between the long aliphatic chains of the compound and the lipid molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyldodecanol: A branched-chain primary alcohol used in cosmetics and as an anti-blooming agent in face powder.
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents, lubricating oils, and pharmaceuticals.
Comparison: : Dodecyl 2-octyldodecanoate is unique due to its ester functional group, which imparts different chemical properties compared to the alcohols mentioned above. While octyldodecanol and 1-dodecanol are primarily used for their alcohol functionalities, this compound’s ester group allows it to participate in different chemical reactions, such as hydrolysis and transesterification .
Propriétés
Numéro CAS |
114486-32-7 |
|---|---|
Formule moléculaire |
C32H64O2 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
dodecyl 2-octyldodecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-7-10-13-16-18-19-21-24-27-30-34-32(33)31(28-25-22-15-12-9-6-3)29-26-23-20-17-14-11-8-5-2/h31H,4-30H2,1-3H3 |
Clé InChI |
OFRJBXQYKVEVTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


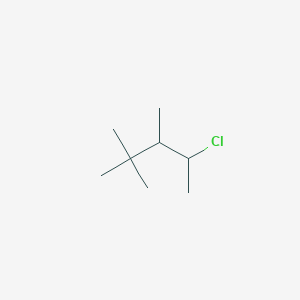
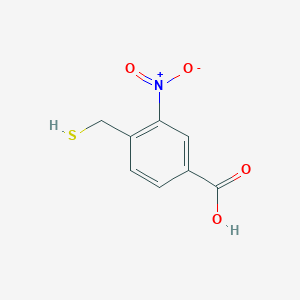
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
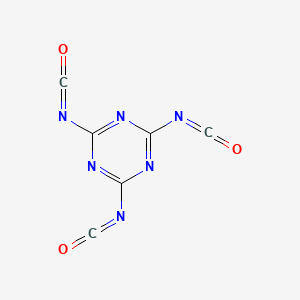

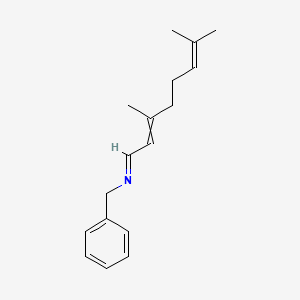
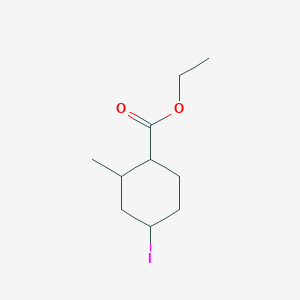
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
